molecular formula C26H26ClN5O2S B14151669 3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide CAS No. 532407-12-8

3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide

Cat. No.: B14151669
CAS No.: 532407-12-8
M. Wt: 508.0 g/mol
InChI Key: DSSKVAFYGHGXTM-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide involves multiple steps. One common method involves the reaction of 3-chloro-4-ethoxybenzoic acid with 6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazole-5-thiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups, leading to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide include other benzotriazole derivatives and carbamothioyl-substituted benzamides These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications

Properties

CAS No.

532407-12-8

Molecular Formula

C26H26ClN5O2S

Molecular Weight

508.0 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-[[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C26H26ClN5O2S/c1-5-34-24-11-8-18(13-20(24)27)25(33)29-26(35)28-21-14-23-22(12-16(21)4)30-32(31-23)19-9-6-17(7-10-19)15(2)3/h6-15H,5H2,1-4H3,(H2,28,29,33,35)

InChI Key

DSSKVAFYGHGXTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)C(C)C)Cl

Origin of Product

United States

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